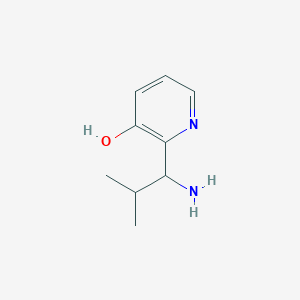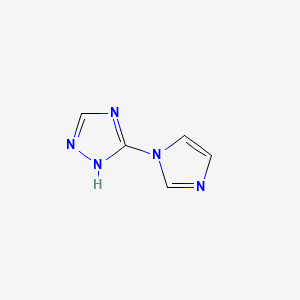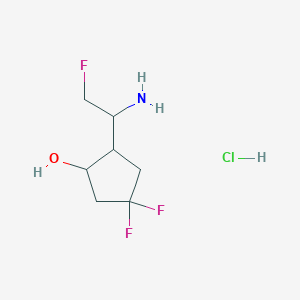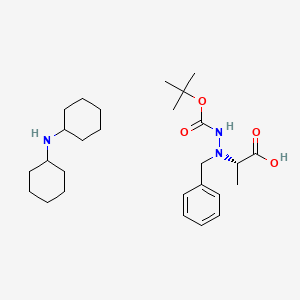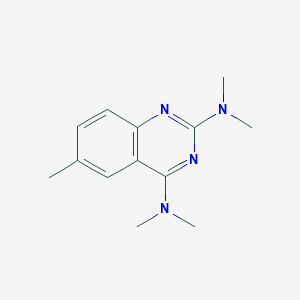
N2,N2,N4,N4,6-Pentamethylquinazoline-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N2,N4,N4,6-Pentamethylquinazoline-2,4-diamine is a chemical compound with the molecular formula C13H18N4. It contains a total of 35 atoms, including 18 hydrogen atoms, 13 carbon atoms, and 4 nitrogen atoms . This compound is known for its unique structure, which includes multiple methyl groups attached to a quinazoline core.
Méthodes De Préparation
The synthesis of N2,N2,N4,N4,6-Pentamethylquinazoline-2,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of quinazoline derivatives with methylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N2,N2,N4,N4,6-Pentamethylquinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups.
Applications De Recherche Scientifique
N2,N2,N4,N4,6-Pentamethylquinazoline-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate. Its derivatives are tested for efficacy and safety in preclinical studies.
Industry: The compound is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N2,N2,N4,N4,6-Pentamethylquinazoline-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
N2,N2,N4,N4,6-Pentamethylquinazoline-2,4-diamine can be compared with other similar compounds, such as:
N2,N2,N4,N4-Tetramethylquinazoline-2,4-diamine: This compound has a similar structure but lacks one methyl group. It exhibits different chemical and biological properties due to this structural difference.
N2,N2,N4,N4-Trimethylquinazoline-2,4-diamine: Another related compound with fewer methyl groups, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of methyl groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H18N4 |
|---|---|
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
2-N,2-N,4-N,4-N,6-pentamethylquinazoline-2,4-diamine |
InChI |
InChI=1S/C13H18N4/c1-9-6-7-11-10(8-9)12(16(2)3)15-13(14-11)17(4)5/h6-8H,1-5H3 |
Clé InChI |
DNIVCICGXJRNON-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N=C2N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



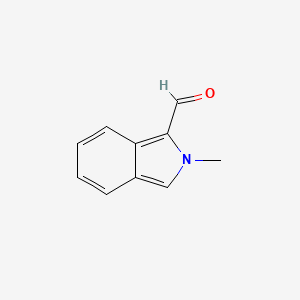
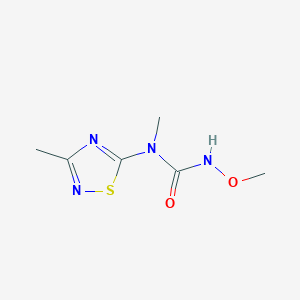
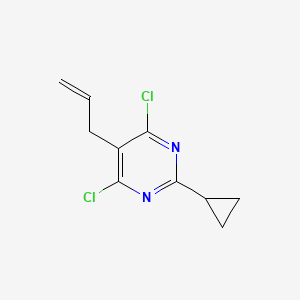
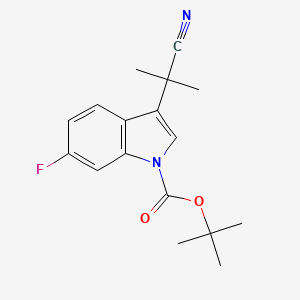
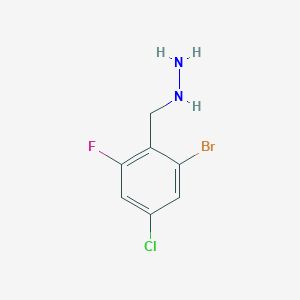
![Imidazo[1,2-a]pyrimidine-5(1h)-thione](/img/structure/B13106584.png)
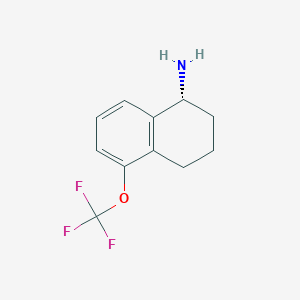
![cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol](/img/structure/B13106598.png)
![N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B13106605.png)
